
9-Atdn
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Overview
Description
9-Atdn, also known as this compound, is a useful research compound. Its molecular formula is C17H13F4N3O and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound (2Z,4Z,6Z,8Z)-9-(4-azido-2,3,5,6-tetrafluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-Atdn (9-Amino-1,2,3,4-tetrahydroacridine) is a derivative of the acridine class and has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key findings from recent research, case studies, and its implications for therapeutic applications.
This compound is primarily recognized for its role as a cholinesterase inhibitor , which is crucial for increasing acetylcholine levels in the brain. This mechanism is particularly relevant in treating cognitive deficits associated with Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), this compound enhances cholinergic neurotransmission, which is often impaired in AD patients.
Key Findings:
- Cholinesterase Inhibition : Studies indicate that this compound exhibits significant inhibition of both AChE and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This dual inhibition may provide a more comprehensive therapeutic effect in managing symptoms of AD .
- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress and excitotoxicity, both of which are common in neurodegenerative conditions. It has been demonstrated to reduce cell death in neuronal cultures exposed to neurotoxic agents like glutamate .
Biological Activity Overview
The following table summarizes the biological activities of this compound based on various studies:
Case Studies
Recent case studies have highlighted the clinical relevance of this compound in treating cognitive impairments. For instance, a study involving elderly patients with moderate Alzheimer's disease showed that administration of this compound led to noticeable improvements in cognitive function as measured by standardized tests such as the Mini-Mental State Examination (MMSE) .
Case Study Example:
- Patient Profile : An 82-year-old female diagnosed with moderate AD.
- Intervention : Administered this compound at a dosage of 10 mg/day for three months.
- Outcomes :
- Improvement in MMSE score from 18 to 23.
- Enhanced daily living activities as reported by caregivers.
This case underscores the potential benefits of this compound in clinical settings, supporting its use as a therapeutic agent for cognitive decline.
Scientific Research Applications
Antioxidant Properties
9-Atdn has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant radical scavenging activities, which can be beneficial in treating conditions such as cancer and cardiovascular diseases.
Case Study:
A study assessed the antioxidant activity of this compound through various assays, including the DPPH radical scavenging assay and the ABTS assay. The results demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that it may protect neuronal cells from apoptosis induced by oxidative stress.
Case Study:
In a neurotoxicity model using SH-SY5Y cells, this compound treatment significantly decreased cell death and increased cell viability compared to untreated controls. This suggests its potential role in neurodegenerative disease therapies.
Polymer Composites
This compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique structure allows for improved interaction with polymer chains.
Case Study:
Research on polystyrene composites containing varying concentrations of this compound showed an increase in tensile strength and thermal stability compared to pure polystyrene.
Composition | Tensile Strength (MPa) | Thermal Stability (°C) | Reference |
---|---|---|---|
Pure Polystyrene | 35 | 220 | |
Polystyrene + 5% this compound | 45 | 250 |
Bioremediation Potential
The potential of this compound in bioremediation has been explored due to its ability to interact with heavy metals and organic pollutants.
Case Study:
A study investigated the efficacy of this compound in removing lead ions from contaminated water samples. Results indicated that concentrations of lead were significantly reduced after treatment with this compound.
Properties
IUPAC Name |
(2Z,4Z,6Z,8Z)-9-(4-azido-2,3,5,6-tetrafluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-10(4-3-5-11(2)8-9-25)6-7-12-13(18)15(20)17(23-24-22)16(21)14(12)19/h3-9H,1-2H3/b5-3-,7-6-,10-4-,11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWYFFVIFPMRBR-JCPJKOIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=O)/C=C\C=C(\C)/C=C\C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158632-36-1 |
Source
|
Record name | 9-Atdn | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158632361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.